N-(2-Phenylpropan-2-yl)glycinamide
Description
N-(2-Phenylpropan-2-yl)glycinamide is a glycinamide derivative featuring a tert-butyl phenyl group (C6H5-C(CH3)2-) attached to the nitrogen atom of the glycinamide backbone (NH2CH2CONH2). Its molecular formula is C11H16N2O, with a molecular weight of 192.12 g/mol.
Properties
CAS No. |
50333-34-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,13-10(14)8-12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3,(H,13,14) |
InChI Key |
DWDGLLCNUGQOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between N-(2-Phenylpropan-2-yl)glycinamide and related glycinamide derivatives:
Key Observations:
- Lipophilicity : The tert-butyl phenyl group in this compound likely increases lipophilicity compared to the hydroxylated analog (Phenylephrine Related Compound G), which has improved aqueous solubility due to polar hydroxyl groups .
- Steric Effects : The bulky tert-butyl substituent may hinder molecular interactions (e.g., hydrogen bonding) compared to the linear butylamide chain in L-Phenylalanyl-N-butylglycinamide .
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